molecular formula C9H16FNO4S B2644070 Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 1955507-07-9

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B2644070
CAS No.: 1955507-07-9
M. Wt: 253.29
InChI Key: OAVFBMSTRFUZTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO4S and a molecular weight of 253.29 g/mol . This compound is characterized by the presence of an azetidine ring, a fluorosulfonyl group, and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves several stepsThe reaction conditions typically involve the use of reagents such as fluorosulfonyl chloride and tert-butyl alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFBMSTRFUZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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